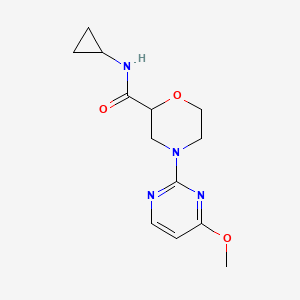![molecular formula C14H18N4O B15114737 (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B15114737.png)
(2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in halogenated or nucleophilic derivatives .
科学的研究の応用
Chemistry
In chemistry, (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents .
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
作用機序
The mechanism of action of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart from similar compounds is its unique structural features, which allow for diverse functionalizations and applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
(2-pyrazolo[1,5-a]pyrimidin-5-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
InChI |
InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)12-4-7-18-13(16-12)3-6-15-18/h3-4,6-7,11,19H,1-2,5,8-10H2 |
InChIキー |
XDCXVRTVTDCBBW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CC2(C1)CO)C3=NC4=CC=NN4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15114665.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15114676.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)


![4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15114720.png)
![2-[5-(Pyridin-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B15114727.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15114743.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114751.png)
![4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B15114752.png)
